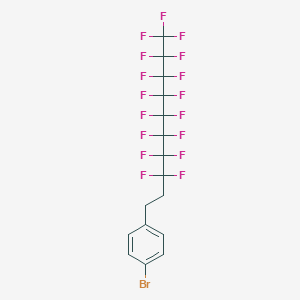
1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene is a synthetic organic compound with the molecular formula C16H8BrF17 and a molecular weight of 603.11 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a long perfluorinated alkyl chain. The compound is primarily used as a synthesis reagent in the preparation of fluorous triphenylphosphines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene typically involves the bromination of a perfluorinated alkyl benzene precursor. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom on the benzene ring . The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity .
化学反応の分析
Types of Reactions
1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling, where the bromine atom is replaced with a different substituent.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and organostannanes. The reactions are typically carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation and other side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the perfluorinated alkyl chain intact .
科学的研究の応用
1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene has several scientific research applications, including:
作用機序
The mechanism of action of 1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene involves its interaction with molecular targets through its bromine and perfluorinated alkyl chain. The bromine atom can participate in electrophilic aromatic substitution reactions, while the perfluorinated chain provides unique physical and chemical properties, such as high thermal stability and resistance to solvents .
類似化合物との比較
Similar Compounds
1-Bromo-4-(bromomethyl)benzene: Similar in structure but lacks the perfluorinated alkyl chain.
Bromopentafluorobenzene: Contains multiple fluorine atoms on the benzene ring but does not have the long perfluorinated chain.
1-Bromo-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of the long perfluorinated chain.
Uniqueness
1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene is unique due to its long perfluorinated alkyl chain, which imparts distinct properties such as high hydrophobicity, chemical inertness, and thermal stability. These properties make it particularly valuable in applications requiring robust and durable materials .
特性
CAS番号 |
195324-88-0 |
|---|---|
分子式 |
C16H8BrF17 |
分子量 |
603.11 g/mol |
IUPAC名 |
1-bromo-4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-heptadecafluorodecyl)benzene |
InChI |
InChI=1S/C16H8BrF17/c17-8-3-1-7(2-4-8)11(23,24)13(27,28)15(31,32)16(33,34)14(29,30)12(25,26)9(18,19)5-6-10(20,21)22/h1-4H,5-6H2 |
InChIキー |
WFVQHMKBXVRLTH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br |
正規SMILES |
C1=CC(=CC=C1C(C(C(C(C(C(C(CCC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















